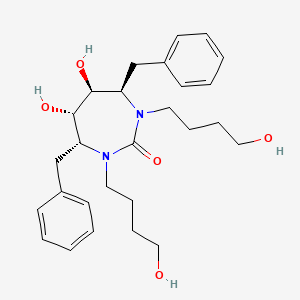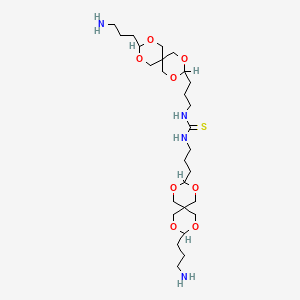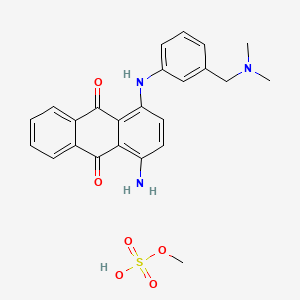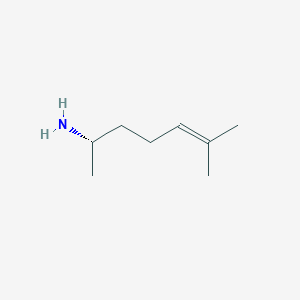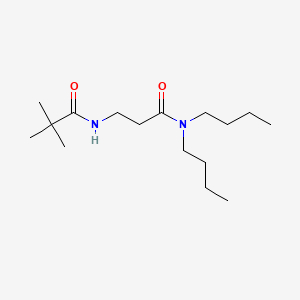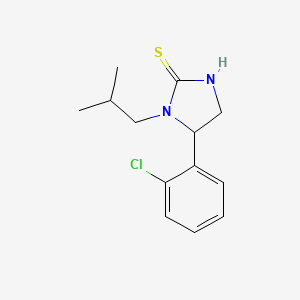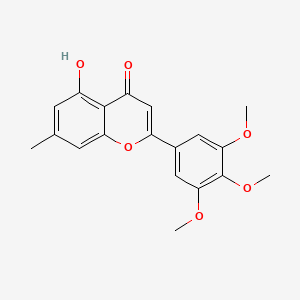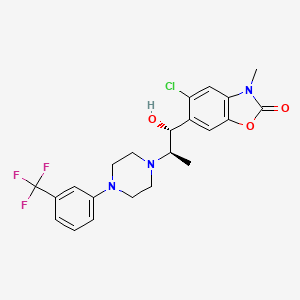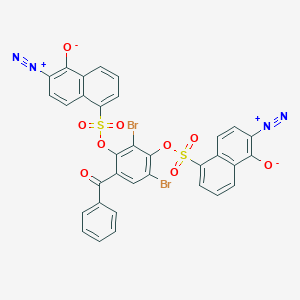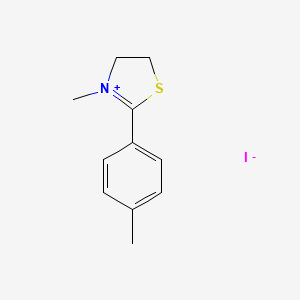
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various fields of scientific research. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a 4-methylphenyl group, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the addition of methyl iodide to yield the desired thiazolium iodide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific molecular targets and pathways can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-3-methyl-2-(methylthio)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-methoxyphenyl)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-chlorophenyl)thiazolium iodide
Uniqueness
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, differentiating it from other thiazolium compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
96160-01-9 |
|---|---|
Molecular Formula |
C11H14INS |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MSLIIMQZEBURFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


